Methoxyperfluorobutane Methoxyperfluorobutane
Brand Name: Vulcanchem
CAS No.: 163702-07-6
VCID: VC20907129
InChI: InChI=1S/C5H3F9O/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3
SMILES: COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Molecular Formula: C5H3F9O
Molecular Weight: 250.06 g/mol

Methoxyperfluorobutane

CAS No.: 163702-07-6

Cat. No.: VC20907129

Molecular Formula: C5H3F9O

Molecular Weight: 250.06 g/mol

* For research use only. Not for human or veterinary use.

Methoxyperfluorobutane - 163702-07-6

Specification

CAS No. 163702-07-6
Molecular Formula C5H3F9O
Molecular Weight 250.06 g/mol
IUPAC Name 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane
Standard InChI InChI=1S/C5H3F9O/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3
Standard InChI Key OKIYQFLILPKULA-UHFFFAOYSA-N
SMILES COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Canonical SMILES COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Introduction

Chemical Structure and Isomers

Methoxyperfluorobutane is primarily available in two isomeric forms: the normal (n-butyl) isomer and the iso-butyl isomer. Both isomers feature a methoxy group (-OCH₃) attached to a perfluorinated butyl chain, but with different arrangements of the perfluorocarbon chain.

Chemical Identifiers and Nomenclature

The compound is known by several synonyms and identified by multiple registry numbers, reflecting its isomeric nature and commercial formulations.

IdentifierInformation
Common NamesMethyl nonafluorobutyl ether, Nonafluorobutyl methyl ether, Methyl perfluorobutyl ether, (Perfluorobutoxy)methane
IUPAC Name1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane (n-isomer)
CAS Registry Numbers163702-07-6 (n-isomer), 163702-08-7 (iso-isomer), 1217104-37-4 (mixture)
Molecular FormulaC₅H₃F₉O
Molecular Weight250.06 g/mol
Commercial NamesNovec™ HFE-7100, HFE-449s1
European Community Numbers605-339-3, 829-015-8

Structural Characteristics

The n-butyl isomer has a chemical structure represented as CH₃OCF₂CF₂CF₂CF₃, featuring a linear perfluorinated chain. The iso-butyl isomer is represented as CH₃OCF₂CF(CF₃)₂, with a branched perfluorinated structure . This structural difference influences their physical properties and chemical behavior.

Physical and Chemical Properties

Methoxyperfluorobutane possesses several distinctive physical and chemical properties that make it valuable for various applications.

Physical Properties

PropertyValueReference
Physical State at Room TemperatureColorless, clear liquid
Boiling PointApproximately 67°C
OdorOdorless
DensityGreater than water
SolubilityImmiscible with water, miscible with many organic solvents

Chemical Properties

Methoxyperfluorobutane exhibits remarkable chemical stability under normal conditions. Its fluorinated structure confers properties such as:

  • High thermal stability

  • Chemical inertness toward many substances

  • Excellent dielectric properties

  • Low surface tension

  • Non-flammability

  • Low reactivity with other chemicals at ambient temperatures

Synthesis and Production

The synthesis of methoxyperfluorobutane can be accomplished through several routes, though specific industrial methods may be proprietary.

Synthetic Routes

One documented method involves the reaction of perfluorobutyl iodide with methanol in the presence of a base. The reaction occurs under mild conditions, with the base facilitating the substitution of the iodide group with a methoxy group.
Research findings indicate that specialized reactors are employed in industrial production to ensure efficient and safe reactions, with processes designed to minimize by-products and maximize yield.

Applications and Uses

Methoxyperfluorobutane finds use in numerous applications across different industries due to its unique properties.

Electronic Manufacturing

The compound's excellent dielectric properties make it valuable in the electronics industry for:

  • Precision cleaning of electronic components

  • Heat transfer applications

  • Deposition of electronic materials

  • As a carrier fluid for electronic manufacturing processes

Chemical Research and Synthesis

In laboratory and research settings, methoxyperfluorobutane serves as:

  • A solvent for fluorinated materials

  • A medium for chemical reactions requiring inert conditions

  • A component in fluorous phase chemistry
    In one documented application, a 50% solution of methoxyperfluorobutane (HFE-7100) in perfluoromethylcyclohexane (C₇F₁₄) was effectively used for fluorous liquid-liquid extraction (FLLE) to purify α-hydroxytropolone compounds from fluorous-tagged impurities .

Materials Science

The compound is utilized in materials science applications requiring:

  • Thermal stability

  • Chemical inertness

  • Specific surface tension properties

  • Controlled evaporation rates

Fire Suppression

The non-flammable nature and thermal stability of methoxyperfluorobutane make it suitable for certain fire suppression applications as a replacement for ozone-depleting substances previously used in this field.

Emulsion Technology

Research has demonstrated the utility of methoxyperfluorobutane in forming and stabilizing complex emulsions. Its unique interfacial properties allow for the creation of specialized droplet systems with controllable morphologies .

Stability and Reactivity

Reaction with Isopropyl Alcohol

A significant body of research has examined the long-term stability of methoxyperfluorobutane when mixed with isopropyl alcohol, as in the commercial product Novec™ 71IPA DL. This mixture has been found to be very stable at ambient temperature, producing fluoride at a rate of approximately 1 ppm/year .
When heated or under acidic conditions, the compound reacts with isopropyl alcohol via acid-catalyzed cleavage of the ether bond, producing:

  • Isopropyl perfluorobutyrate

  • Isopropyl perfluoroisobutyrate

  • Isopropyl methyl ether

  • Hydrofluoric acid

Reaction Mechanism and Kinetics

Research Findings and Future Directions

NMR Characterization Studies

Detailed NMR spectroscopic studies have been conducted to characterize methoxyperfluorobutane isomers and their reaction products. These studies have identified the ¹H and ¹⁹F NMR chemical shifts, multiplicities, and coupling constants for both isomers .
For the normal isomer, the methoxy hydrogen atoms appear as a single resonance at approximately 3.700 ppm, while the CF₂ groups in the perfluorinated chain show resonances at approximately -89.05 ppm, -126.21 ppm, and -126.59 ppm .

Complex Emulsion Studies

Investigations into dynamic reconfigurable complex emulsions have incorporated fluorinated compounds similar to methoxyperfluorobutane. These studies explore the interfacial tension properties of such compounds and their ability to form structured emulsions with controllable morphologies .

Future Research Directions

Potential areas for future research on methoxyperfluorobutane include:

  • Development of more environmentally friendly alternatives with similar properties

  • Exploration of new applications in advanced materials and electronics

  • Further investigation of its long-term environmental fate and potential impacts

  • Optimization of synthesis methods to improve yield and reduce waste

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